molecular formula C14H11N3O2 B10965838 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B10965838
M. Wt: 253.26 g/mol
InChI Key: ZXYAFAQXEPSHQH-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a carboxylic acid functional group at the 2-position and a 4-methylphenyl substituent at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the intermediate pyrazole derivative. This intermediate is then reacted with formamide under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation of the methyl group can yield 7-(4-carboxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
  • Reduction of the carboxylic acid group can produce 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-methanol.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The inhibition occurs through binding to the active site of the enzyme, preventing its interaction with substrates and thus halting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.

Comparison with Similar Compounds

Uniqueness: 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the carboxylic acid group provides a handle for further functionalization, allowing for the development of derivatives with tailored properties.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)12-6-7-15-13-8-11(14(18)19)16-17(12)13/h2-8H,1H3,(H,18,19)

InChI Key

ZXYAFAQXEPSHQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O

Origin of Product

United States

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